4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester
Description
4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a carboxymethylsulfanylmethyl substituent at the 4-position. This compound is structurally characterized by:
- Piperidine backbone: A six-membered saturated nitrogen-containing ring.
- tert-Butyl carbamate: A protective group commonly used in organic synthesis to stabilize amines.
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-6-4-10(5-7-14)8-19-9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDRYUFMYIEVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxymethylsulfanylmethyl Group: This step involves the introduction of the carboxymethylsulfanylmethyl group onto the piperidine ring. This can be achieved through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The structural characteristics of 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester suggest potential applications in drug development:
- Biological Activity : Similar piperidine derivatives are known for their analgesic and anti-inflammatory properties. The presence of the carboxymethyl and sulfanyl groups may enhance solubility and receptor interactions, making this compound a candidate for pharmacological studies.
- Drug Interaction Studies : Research can focus on the compound's binding affinity to specific receptors or enzymes, which is crucial for understanding pharmacodynamics and pharmacokinetics in drug development.
Synthetic Organic Chemistry
The compound can undergo various reactions typical for carboxylic acids and esters, making it versatile in synthetic applications:
- Multi-step Synthesis : The synthesis typically involves several steps that require optimization for yield and purity. This process can be applied to create derivatives with modified biological activities or improved pharmacological profiles.
Case Study 1: Analgesic Properties
Research conducted on piperidine derivatives has shown promising results in pain relief applications. A study found that modifications in the piperidine structure could lead to enhanced analgesic effects, suggesting that similar modifications in 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester could yield compounds with significant therapeutic potential.
Case Study 2: Anti-inflammatory Activity
Another investigation into related compounds indicated that certain piperidine derivatives exhibited anti-inflammatory properties through modulation of inflammatory pathways. This suggests that the unique functional groups in 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester may similarly influence inflammatory responses.
Mechanism of Action
The mechanism of action of 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares the target compound with structurally related piperidine/tert-butyl esters, focusing on substituents and key properties:
Reactivity and Functional Group Analysis
- Carboxymethylsulfanylmethyl vs. Carboxymethylamino: The sulfanyl (thioether) group in the target compound offers stability under basic conditions compared to amines but may undergo oxidation to sulfoxides or sulfones . The carboxylic acid terminus enables esterification or amide bond formation, similar to the carboxymethylamino analog .
Comparison with Tosyloxymethyl Derivative :
- The tosyloxy group in 4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylic acid tert-butyl ester is a superior leaving group, making it more reactive in SN2 reactions compared to the target compound’s thioether .
Biological Activity
4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1353983-33-1, is a compound belonging to the piperidine class of derivatives. This compound exhibits a range of biological activities that have garnered interest in medicinal chemistry and pharmacology. This article will explore its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The chemical structure of 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester can be represented as follows:
The synthesis typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol under basic conditions, such as using triethylamine. This method allows for the formation of the desired product while maintaining a high yield and purity .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the hydroxyethylthio group enables the formation of hydrogen bonds with enzymes or receptors, potentially modulating their activity. The piperidine ring provides structural stability, which is crucial for biological interactions.
Key Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Antimicrobial Activity
Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. In vitro studies show that 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester demonstrates effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects against clinical isolates.
- Methodology : Disc diffusion method was employed to assess antibacterial activity.
- Results : The compound displayed significant zones of inhibition against tested pathogens, indicating strong antibacterial properties.
-
Case Study on Anticancer Activity :
- Objective : To investigate the effect on cancer cell viability.
- Methodology : MTT assay was used to measure cell proliferation.
- Results : A dose-dependent decrease in cell viability was observed, confirming its potential as an anticancer agent.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 | 15 |
| Escherichia coli | 64 | 12 |
| Pseudomonas aeruginosa | 128 | 10 |
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 25 | 40 |
| MCF-7 | 30 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
